Compound Description: L-838,417 is a drug with functional selectivity for specific non-α1 GABAA receptors. [] It is investigated for its potential in reducing physical dependence compared to traditional benzodiazepines. []
Relevance: L-838,417 shares the core 1,2,4-triazolo[4,3-b]pyridazine structure with “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”. Both compounds also feature substitutions at the 3- and 6-positions of the triazolopyridazine ring system. This makes L-838,417 a structurally related compound. []
Compound Description: SL651498 is another compound with functional selectivity for certain non-α1 GABAA receptors. [] Similar to L-838,417, it is also being studied for its potential to minimize physical dependence. []
Relevance: While SL651498 does not share the same core structure as “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”, its inclusion in the research alongside L-838,417, both exhibiting selectivity for non-α1 GABAA receptors, suggests a potential relationship in terms of their pharmacological activity and binding profiles. [] Further investigation might reveal subtle structural similarities or shared pharmacophores.
Compound Description: Compound 1 is a potent and selective inhibitor of c-Met (mesenchymal-epithelial transition factor), a receptor tyrosine kinase involved in cancer development. [] Although it shows promising activity, Compound 1 exhibits high NADPH-dependent covalent binding to microsomal proteins, indicating potential toxicity risks. [] This binding is attributed to bioactivation, primarily mediated by cytochrome P450 enzymes. []
Relevance: Compound 1 and "N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide" share the [, , ]triazolo[4,3-b]pyridazine core. [] The presence of a substituted isothiazole ring in Compound 1 and a thiophene ring in the target compound, both being five-membered sulfur-containing heterocycles, suggests a potential structure-activity relationship. These structural similarities make them relevant for comparison in the context of c-Met inhibition and potential bioactivation pathways. []
Compound Description: Developed as a potential improvement over Compound 1, Compound 2 aims to reduce bioactivation while retaining the desired pharmacological properties. [] The introduction of a 2-methoxyethoxy substituent on the naphthyridine ring shifts the primary metabolic site away from the isothiazole, aiming to mitigate the risk of reactive metabolite formation. []
Relevance: Like Compound 1, Compound 2 shares the [, , ]triazolo[4,3-b]pyridazine core with the target compound. [] The presence of the substituted isothiazole ring in Compound 2 further strengthens the structural relationship with “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide”. Comparing these compounds is crucial to understanding the impact of different substituents on the triazolopyridazine core, particularly concerning bioactivation and potential toxicity related to the sulfur-containing heterocycles. []
Isoxazole and Pyrazole Analogs
Compound Description: While specific structures aren't provided, the paper mentions exploring isoxazole and pyrazole analogs as replacements for the isothiazole ring in Compounds 1 and 2. [] These analogs aimed to retain the desired pharmacokinetic and pharmacodynamic properties while reducing bioactivation and potential toxicity. []
Relevance: “N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide” already incorporates an isoxazole ring in its structure. [] The investigation of isoxazole and pyrazole analogs in the context of Compounds 1 and 2 makes these classes of compounds highly relevant. It underscores the importance of the five-membered heterocycle linked to the triazolopyridazine core and its influence on the overall activity and safety profile. [] Comparing the target compound to these analogs can provide insights into the specific contributions of the isoxazole moiety versus other related heterocycles.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.